Predicted Lipophilicity Parity with Positional Isomer 7-Bromo-4-chlorobenzofuran Enables Comparable Membrane Permeability
Computationally predicted LogP values for 4-Bromo-7-chlorobenzofuran and its direct positional isomer 7-Bromo-4-chlorobenzofuran are identical at 3.85 , indicating that both isomers possess comparable lipophilicity despite the swapped halogen positions. This parity means that selection between these two compounds cannot be based on predicted membrane permeability alone; rather, differentiation arises from synthetic accessibility and regiospecific reactivity as described in subsequent evidence items.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 3.85 (4-Bromo-7-chlorobenzofuran) |
| Comparator Or Baseline | LogP = 3.85 (7-Bromo-4-chlorobenzofuran) |
| Quantified Difference | ΔLogP = 0.00 |
| Conditions | Predicted by computational software (Chemsrc database); identical molecular formula C8H4BrClO and molecular weight 231.47 g/mol. |
Why This Matters
For procurement in permeability-sensitive assays, both isomers offer equivalent baseline lipophilicity; however, if synthetic elaboration requires a specific halogen at position 4 or 7, only 4-Bromo-7-chlorobenzofuran provides the correct regiospecific handle, making it non-substitutable despite identical LogP.
